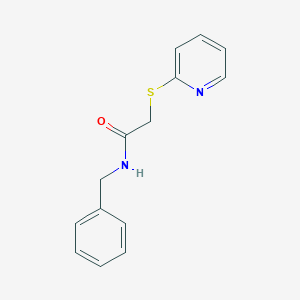

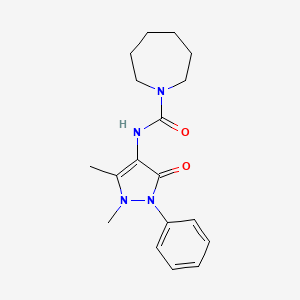

![molecular formula C19H19N3O2 B5555140 N-[(5-methyl-2-pyrazinyl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5555140.png)

N-[(5-methyl-2-pyrazinyl)methyl]-2-(2-naphthyloxy)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to N-[(5-Methyl-2-pyrazinyl)methyl]-2-(2-naphthyloxy)propanamide often involves multi-step chemical reactions, starting from basic aromatic compounds and utilizing various chemical reagents and conditions to introduce the pyrazine and naphthyl groups into the propanamide structure. Techniques such as automated synthesis have been employed to discover compounds with significant receptor affinity, demonstrating the importance of precise chemical modifications (Bradbury et al., 1997).

Molecular Structure Analysis

The molecular structure of N-[(5-Methyl-2-pyrazinyl)methyl]-2-(2-naphthyloxy)propanamide and related compounds is characterized by specific spatial arrangements and bondings between the pyrazine, naphthyl, and propanamide groups. Studies such as X-ray crystallography provide insights into the dihedral angles and planarity within these molecules, revealing how structural features influence their chemical behavior and interaction potentials (Fun et al., 2012).

Aplicaciones Científicas De Investigación

Computational and Pharmacological Evaluation

One study delves into the computational and pharmacological potential of novel derivatives, including pyrazole compounds, for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Docking against targets like epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2) revealed moderate inhibitory effects, indicating potential for therapeutic applications (Faheem, 2018).

Antimicrobial and Anti-Proliferative Activities

Another research explored thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety, synthesizing compounds that exhibit antimicrobial and antiproliferative activities. These compounds, through their structural novelty, offer promising avenues for the development of new therapeutic agents against various bacterial and cancer cell lines (Mansour et al., 2020).

Transporter-Mediated Drug Uptake

The characterization of human organic cation transporter 1 (OCT1) and OCT2-mediated transport of certain novel small molecule survivin suppressants indicates a mechanism through which these compounds are taken up into cells. This study underscores the importance of understanding transporter-mediated uptake in the development of targeted cancer therapies (Minematsu et al., 2010).

Antithrombotic and Platelet Function

Research on nafazatrom, a compound structurally related to N-[(5-methyl-2-pyrazinyl)methyl]-2-(2-naphthyloxy)propanamide, shows potent antithrombotic effects in experimental models. This suggests potential for the development of new treatments for preventing thrombosis without affecting vessel wall prostacyclin synthesis (Buchanan et al., 1982).

Synthesis and Evaluation of Antimicrobial Activity

A study on the synthesis of N-(naphthalen-1-yl)propanamide derivatives explored their antimicrobial activity. This work contributes to the field of medicinal chemistry by providing new insights into the design of antimicrobial agents (Evren et al., 2020).

Propiedades

IUPAC Name |

N-[(5-methylpyrazin-2-yl)methyl]-2-naphthalen-2-yloxypropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-13-10-21-17(11-20-13)12-22-19(23)14(2)24-18-8-7-15-5-3-4-6-16(15)9-18/h3-11,14H,12H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDUUHXMPLKOWIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)CNC(=O)C(C)OC2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(5-methyl-2-pyrazinyl)methyl]-2-(2-naphthyloxy)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2-fluoro-4,5-dimethoxybenzyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5555057.png)

![5-bromo-N'-[4-(dimethylamino)benzylidene]-2-furohydrazide](/img/structure/B5555068.png)

![8-(3-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B5555076.png)

![N-{rel-(3R,4S)-4-cyclopropyl-1-[1-(4-fluoro-2-methylphenyl)-4-piperidinyl]-3-pyrrolidinyl}acetamide dihydrochloride](/img/structure/B5555090.png)

![1-(ethylsulfonyl)-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5555095.png)

![methyl 2,5-dimethyl-4-oxo-3-(1H-pyrrol-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5555100.png)

![6-methyl-2-{[3-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5555101.png)

![3,3'-[(4-methyl-1,3-phenylene)bis(iminocarbonyl)]bis(1,2,2-trimethylcyclopentanecarboxylic acid)](/img/structure/B5555118.png)

![5-oxo-N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5555123.png)